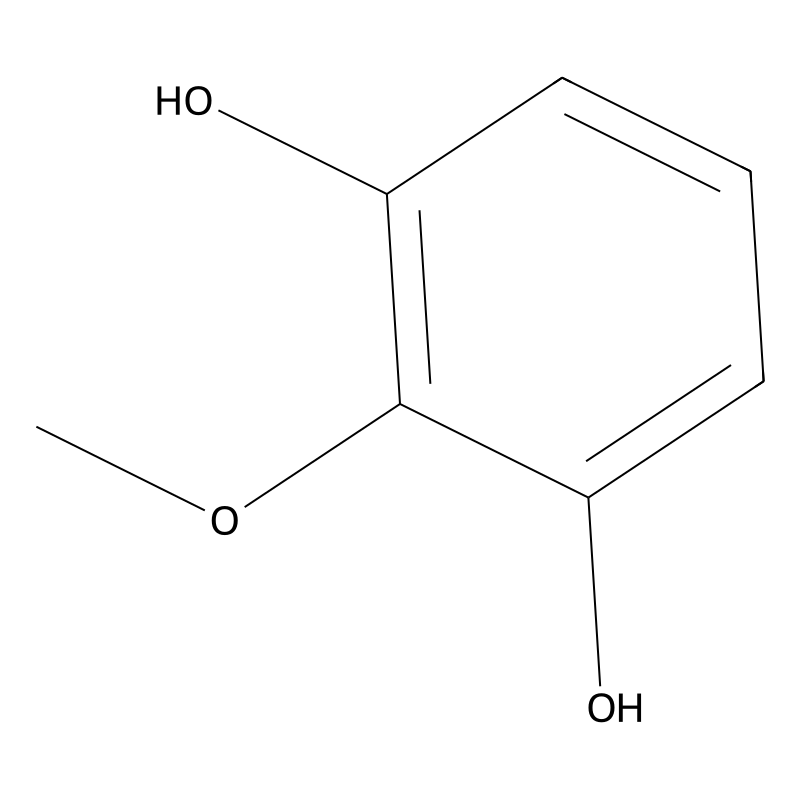

2-Methoxyresorcinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Methoxyresorcinol is an organic compound with the molecular formula C7H8O3. It is a derivative of resorcinol, characterized by a methoxy group (-OCH3) at the second position on the benzene ring. This compound is known for its unique structural properties, which contribute to its various applications in different fields, particularly in pharmaceuticals and cosmetics. The chemical structure features a hydroxyl group and a methoxy group on a benzene ring, making it a phenolic compound with potential antioxidant properties .

Organic Chemistry Studies

- Synthesis and Characterization: Research has been conducted on the synthesis of 2-methoxyresorcinol through various methods, including methylation of resorcinol and deprotection of protected derivatives []. Additionally, studies have characterized its physical and chemical properties, such as its melting point, boiling point, and solubility [].

Biological Activity Exploration

- Antioxidant Potential: Some studies have investigated the potential antioxidant properties of 2-methoxyresorcinol. These studies suggest that it may possess weak to moderate antioxidant activity, possibly due to the presence of hydroxyl groups in its structure [].

Material Science Applications

- Oxidation: This compound can undergo oxidation to form quinones or other oxidized derivatives, which may have different biological activities.

- Substitution Reactions: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

- Condensation Reactions: 2-Methoxyresorcinol can react with aldehydes or ketones to form various condensation products, which may be useful in synthesizing complex organic molecules .

Research indicates that 2-Methoxyresorcinol exhibits significant biological activities:

- Antioxidant Activity: The compound has been shown to possess antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Properties: Studies suggest that 2-Methoxyresorcinol has antimicrobial effects against various pathogens, making it a candidate for use in antimicrobial formulations.

- Anti-inflammatory Effects: It has been reported to reduce inflammation in certain models, indicating potential therapeutic applications in inflammatory diseases .

The synthesis of 2-Methoxyresorcinol can be achieved through several methods:

- Methylation of Resorcinol: One common method involves the methylation of resorcinol using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

- Hydroxylation of Methoxybenzene: Another approach is the hydroxylation of methoxybenzene (anisole) followed by subsequent reactions to introduce the second hydroxyl group at the appropriate position.

- Chemical Modification: Various chemical modifications of related compounds can also yield 2-Methoxyresorcinol through selective reactions .

2-Methoxyresorcinol finds applications across multiple domains:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is explored for use in drug formulations targeting oxidative stress-related conditions.

- Cosmetics: The compound is utilized in cosmetic products for its skin-lightening effects and as an antioxidant agent.

- Chemical Industry: It serves as an intermediate in the synthesis of more complex organic compounds used in various industrial applications .

Interaction studies involving 2-Methoxyresorcinol have focused on its effects on biological systems:

- Synergistic Effects with Other Compounds: Research has shown that when combined with other antioxidants or antimicrobial agents, 2-Methoxyresorcinol may enhance their effectiveness.

- Mechanisms of Action: Studies have investigated how this compound interacts at the molecular level with cellular pathways involved in inflammation and oxidative stress responses, providing insights into its therapeutic potential .

Several compounds are structurally similar to 2-Methoxyresorcinol. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Resorcinol | Contains two hydroxyl groups on the benzene ring | Stronger reducing agent than 2-Methoxyresorcinol |

| Methoxyphenol | A methoxy-substituted phenolic compound | Lacks the additional hydroxyl group |

| Hydroxytyrosol | Contains two hydroxyl groups and a methylene bridge | Known for potent antioxidant activity |

| Gallic Acid | Contains three hydroxyl groups | Strong antioxidant; widely used in food preservation |

2-Methoxyresorcinol is unique due to its specific combination of functional groups, which contributes to its distinct biological activities and applications compared to these similar compounds. Its balance between hydrophilicity and lipophilicity allows it to interact effectively within biological systems, making it a versatile compound for research and application .

The discovery of 2-methoxyresorcinol dates to mid-20th-century investigations into phenolic derivatives. Early work by Geisman and Moje (1951) described its synthesis via demethylation of naturally occurring lignans, though initial yields were prohibitively low (3%). A pivotal advancement emerged in the 1990s with the development of lithiation strategies for 2,4,6-tribromoanisole, enabling efficient metallation and subsequent electrophilic substitution to form 5-bromo-2-methoxyresorcinol, a direct precursor. This methodology, utilizing n-butyllithium in heterogeneous pentane systems, improved yields to 68–91% and circumvented toxic additives like tetramethylethylenediamine.

The compound’s structural characterization benefited from advancements in spectroscopic techniques. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirmed its planar aromatic core and intramolecular hydrogen bonding between hydroxyl and methoxy groups. Mass spectrometry further validated its molecular weight (140.14 g/mol) and fragmentation patterns. These efforts laid the groundwork for its application in complex molecule synthesis and biological studies.

Significance in Organic Chemistry

2-Methoxyresorcinol serves as a versatile building block in organic synthesis. Its electron-rich aromatic ring facilitates electrophilic substitutions, while the methoxy group enhances solubility in nonpolar solvents, enabling reactions under mild conditions. For example, it has been employed in the synthesis of corands—macrocyclic ligands that selectively bind alkali metal ions—by reacting with polyethylene glycol ditosylates. Such complexes exhibit potential in ion-selective electrodes and catalytic systems.

The compound’s ability to form intramolecular hydrogen bonds (e.g., syn and anti–syn conformers) influences its reactivity. Density functional theory (DFT) calculations reveal that hydrogen bonding stabilizes the syn conformation by 6–7 kcal/mol compared to the anti form, dictating regioselectivity in reactions. This property is exploited in designing molecular scaffolds for drug discovery, where conformational rigidity enhances target binding.

Current Research Landscape

Contemporary studies focus on 2-methoxyresorcinol’s biological and material applications. In pharmacology, it demonstrates tyrosinase inhibitory activity, suggesting utility in depigmentation therapies. Surface-enhanced Raman scattering (SERS) analyses using silver nanoparticles have achieved detection limits of 1 × 10⁻⁸ M, highlighting its role as a trace biomarker in metabolic studies. Additionally, its antioxidant capacity, measured via DPPH radical scavenging assays, exceeds that of resorcinol due to the electron-donating methoxy group.

Material science applications include its use in polymer stabilization and as a crosslinking agent in epoxy resins. The compound’s phenolic hydroxyl groups participate in free-radical quenching,延缓聚合物降解. Recent patents also describe its incorporation into UV-absorbing coatings, leveraging its conjugated π-system for photoprotection.

Taxonomic Classification in Chemical Research

2-Methoxyresorcinol belongs to the following chemical families:

- Phenols: Characterized by hydroxyl groups attached to an aromatic ring.

- Methoxybenzenes: Subclass of ethers featuring a methoxy substituent.

- Dihydroxybenzenes: Benzene derivatives with two hydroxyl groups, influencing redox behavior.

Its taxonomic position underscores its dual functionality as both a nucleophile (via hydroxyl groups) and an electron donor (via methoxy group), enabling diverse chemical transformations.

Botanical Sources

Peltophorum africanum

Peltophorum africanum Sond. (Fabaceae), commonly known as African blackwood or "Mosetlha," is a deciduous tree native to southern Africa. It thrives in savanna ecosystems and is traditionally utilized in African ethnoveterinary and human medicine for treating infections, wounds, and gastrointestinal disorders [1] [2]. Phytochemical analyses confirm that P. africanum synthesizes 2-methoxyresorcinol as a secondary metabolite, primarily localized in its stem bark [1]. The compound’s presence aligns with the plant’s broader production of phenolic derivatives, including flavonoids, condensed tannins, and bergenin analogs [2].

Other Plant Species

Current research identifies P. africanum as the primary botanical source of 2-methoxyresorcinol. While phenolic analogs like 2-methoxyphenol have been detected in Cistus ladanifer essential oil [3], no peer-reviewed studies confirm 2-methoxyresorcinol’s occurrence in other species. Further phytochemical screening is required to validate its distribution across plant taxa.

Biogenesis in Plant Systems

2-Methoxyresorcinol biosynthesis in P. africanum likely occurs via the phenylpropanoid pathway, a conserved route for phenolic compound production in plants. Key steps include:

- Shikimate pathway: Generates aromatic amino acids (e.g., phenylalanine), which are deaminated to cinnamic acid.

- Hydroxylation: Cinnamic acid derivatives undergo enzymatic hydroxylation to form dihydroxybenzoic acid precursors.

- Decarboxylation and methylation: A position-specific O-methyltransferase catalyzes the addition of a methoxy group to resorcinol (1,3-benzenediol), yielding 2-methoxyresorcinol [1] [2].

This pathway is consistent with the plant’s production of structurally related methoxylated flavonoids and tannins [2].

Extraction Methodologies from Natural Sources

2-Methoxyresorcinol is isolated from P. africanum stem bark using polar solvents. Standard protocols include:

| Step | Method | Solvent System |

|---|---|---|

| Plant material preparation | Air-drying and grinding of stem bark | - |

| Solvent extraction | Maceration or Soxhlet extraction | Methanol, ethanol, or water [2] |

| Fractionation | Liquid-liquid partitioning (e.g., ethyl acetate/water) | Ethyl acetate |

| Purification | Column chromatography (silica gel or Sephadex LH-20) | Dichloromethane-methanol gradients [1] |

Methanol extracts demonstrate higher yields due to the compound’s moderate polarity, while aqueous extracts require subsequent fractionation to enrich 2-methoxyresorcinol [2].

Biosynthetic Pathways

The proposed biosynthetic route for 2-methoxyresorcinol in P. africanum involves:

- Precursor formation:

- Resorcinol synthesis via the polyketide pathway, where malonyl-CoA units undergo cyclization to form 1,3-dihydroxybenzene.

- Methylation:

- S-Adenosyl methionine (SAM)-dependent O-methyltransferase transfers a methyl group to the hydroxyl group at position 2 of resorcinol [1].

This pathway is supported by the enzymatic activity observed in related Fabaceae species, which produce methoxylated phenolics for ecological defense [2].

Table 1: Key Phytochemical Characteristics of 2-Methoxyresorcinol

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₈O₃ | PubChem [1] |

| Molecular weight | 140.14 g/mol | PubChem [1] |

| Natural occurrence | Peltophorum africanum stem bark | PubChem [1], [2] |

| Biosynthetic class | Methoxylated phenolic compound | Inferred from [1] [2] |

The earliest synthetic route to 2-methoxyresorcinol was described by Geisman and Moje in 1951, who developed a demethylation strategy from naturally occurring lignans [1] [2]. This classical approach represented the foundational methodology for accessing 2-methoxyresorcinol, though it suffered from significant limitations that prompted the development of more efficient alternatives.

The Geisman method involved the selective demethylation of naturally occurring methylated phenolic compounds under acidic conditions. The process typically required elevated temperatures (80-100°C) and produced 2-methoxyresorcinol in extremely poor yields of only 3-15% [3]. Despite its historical significance, this approach proved impractical for commercial applications due to the limited availability of suitable natural starting materials and the challenging reaction conditions that often led to decomposition of the desired product.

The classical synthesis pathway involved multiple purification steps, including extensive chromatographic separations and recrystallization procedures. The low yields and labor-intensive nature of this approach made it economically unfeasible for large-scale production, necessitating the development of more efficient synthetic strategies [2].

Modern Synthetic Strategies

From 2-Benzylresorcinol

The synthetic route from 2-benzylresorcinol represents a significant improvement over classical methods, offering enhanced yields and more predictable reaction outcomes [2]. This approach typically involves the methylation of 2-benzylresorcinol derivatives followed by selective functional group transformations to access the target compound.

The methylation step is commonly performed using standard alkylating agents such as dimethyl sulfate or iodomethane in the presence of base catalysts [2] [4]. Reaction conditions are generally mild, operating at room temperature to moderate heating (40-60°C) with reaction times ranging from 4-8 hours. The process achieves yields of 40-70%, representing a substantial improvement over classical approaches [2].

This methodology benefits from the commercial availability of 2-benzylresorcinol starting materials and the well-established protocols for phenolic methylation reactions. The synthetic route demonstrates good functional group tolerance and can accommodate various substitution patterns on the aromatic ring. However, the multi-step nature of the process and the need for protecting group manipulations can limit its overall efficiency for large-scale applications.

Metallation of 2,4,6-Tribromoanisole

The metallation approach using 2,4,6-tribromoanisole has emerged as one of the most significant modern methodologies for 2-methoxyresorcinol synthesis [3] [5]. This strategy exploits the directed metallation properties of the tribrominated anisole substrate to achieve highly regioselective transformations.

The process involves the treatment of 2,4,6-tribromoanisole with lower alkyl lithium reagents, typically n-butyllithium, under heterogeneous conditions at low temperatures (-30°C to -10°C) [3] [5]. The reaction is conducted in dry pentane solvent under an inert atmosphere, with vigorous mechanical stirring to ensure proper mixing of the heterogeneous reaction components.

Following metallation, the intermediate lithio species is trapped with electrophiles such as trimethylborate [3] [5]. The resulting boronic acid derivative undergoes oxidative conversion using peracetic acid or other oxidizing agents to yield 5-bromo-2-methoxyresorcinol, which is subsequently debrominated to afford the final product. This methodology achieves yields of 60-85% and demonstrates excellent regioselectivity [3].

The improved procedure represents a significant advancement over earlier homogeneous metallation attempts, which suffered from complex reaction mixtures and poor yields [3]. The heterogeneous conditions facilitate cleaner reactions and more straightforward product isolation, making this approach suitable for larger-scale synthesis.

Via 5-Bromo-2-Methoxyresorcinol Intermediates

The synthetic strategy employing 5-bromo-2-methoxyresorcinol as a key intermediate provides an efficient and scalable route to 2-methoxyresorcinol [3] [5]. This approach capitalizes on the enhanced reactivity and selectivity offered by the brominated intermediate while maintaining good overall yields.

The preparation of 5-bromo-2-methoxyresorcinol typically follows the metallation protocol described above, with the boronic acid intermediate being oxidatively converted using hydrogen peroxide or peracetic acid [3]. The oxidation step proceeds smoothly at moderate temperatures (50-80°C) and achieves high conversion rates with minimal side product formation.

The subsequent debromination of 5-bromo-2-methoxyresorcinol can be accomplished through various methods, including catalytic hydrogenation, metal hydride reduction, or electrochemical reduction [3]. Catalytic hydrogenation using palladium on carbon in alcoholic solvents provides clean conversion to 2-methoxyresorcinol with yields typically ranging from 70-90%. The mild reaction conditions and straightforward workup procedures make this approach particularly attractive for industrial applications.

Heterogeneous Reaction Conditions

Low-Temperature Metallation Processes

Low-temperature metallation processes have revolutionized the synthesis of 2-methoxyresorcinol by providing enhanced selectivity and improved yields compared to traditional thermal methods [3] [5]. These processes operate under carefully controlled temperature conditions, typically between -30°C and -10°C, to maximize the stability of reactive intermediates while maintaining sufficient reaction rates.

The low-temperature approach requires specialized equipment for temperature control and inert atmosphere maintenance. Reactions are typically conducted in dry, deoxygenated solvents such as pentane or hexane under nitrogen or argon atmosphere [3]. The use of mechanical stirring is crucial for ensuring proper mass transfer in these heterogeneous systems.

Temperature control during the metallation step is critical for achieving optimal results. Temperatures below -30°C can lead to incomplete metallation and reduced yields, while temperatures above -10°C may result in side reactions and decreased selectivity [3]. The narrow temperature window requires precise thermal management and monitoring throughout the reaction process.

The low-temperature metallation process demonstrates excellent regioselectivity, with the formation of the desired lithio species occurring predominantly at the intended position [3]. This selectivity advantage translates to higher overall yields and reduced purification requirements in the subsequent synthetic steps.

Solvent Selection for Optimal Yields

Solvent selection plays a crucial role in determining the success of 2-methoxyresorcinol synthesis, particularly for metallation and coupling reactions [3] [6]. The choice of solvent affects reaction rates, selectivity, product stability, and ease of product isolation.

For metallation reactions, dry hydrocarbon solvents such as pentane, hexane, or heptane are preferred due to their low coordinating ability and chemical inertness toward organolithium reagents [3]. These solvents facilitate the formation of heterogeneous reaction conditions that are essential for achieving high yields and selectivity. The low boiling points of these solvents also enable easy removal during workup procedures.

Polar aprotic solvents such as tetrahydrofuran or diethyl ether can enhance the solubility of organometallic intermediates but may also increase the risk of side reactions [6]. The use of mixed solvent systems, combining hydrocarbon solvents with small amounts of coordinating solvents, can provide optimal balance between reactivity and selectivity.

Solvent quality is particularly important for metallation reactions, with strict requirements for dryness and absence of protic impurities [3]. Water content must be maintained below 10 ppm to prevent competitive protonation of organolithium intermediates. Similarly, oxygen levels must be minimized to prevent oxidative degradation of reactive species.

The environmental and economic considerations of solvent selection have become increasingly important for industrial processes [6]. Hydrocarbon solvents offer advantages in terms of recyclability and lower environmental impact compared to halogenated or highly polar alternatives.

Oxidative Conversion Methodologies

Oxidative conversion methodologies represent an important class of synthetic approaches for accessing 2-methoxyresorcinol through the selective oxidation of appropriate phenolic precursors [7] [8]. These methods exploit the controlled oxidation of methoxyphenols or related compounds to introduce additional hydroxyl groups in specific positions.

The oxidative conversion of o-methoxyphenol to 4-methoxyresorcinol using engineered toluene 4-monooxygenase has been demonstrated as a biocatalytic approach [7]. Wild-type toluene 4-monooxygenase oxidizes o-methoxyphenol to produce 4-methoxyresorcinol as the major product (87%), along with minor amounts of 3-methoxycatechol (11%) and methoxyhydroquinone (2%) [7].

Chemical oxidation methods typically employ peroxide-based oxidizing agents or metal-catalyzed oxidation systems [8]. The use of hydrogen peroxide in combination with transition metal catalysts can provide selective hydroxylation under mild conditions. However, these methods often require careful optimization to prevent over-oxidation and formation of quinonoid byproducts.

The regioselectivity of oxidative conversions is influenced by the electronic properties of the substrate and the nature of the oxidizing system [7]. Electron-donating substituents such as methoxy groups activate the aromatic ring toward electrophilic oxidation and direct the incoming hydroxyl group to specific positions.

Process optimization for oxidative conversions involves balancing reaction temperature, oxidant concentration, and reaction time to maximize yield while minimizing degradation [8]. The use of buffered reaction media helps maintain optimal pH conditions and prevents acid-catalyzed side reactions.

Green Chemistry Approaches

Green chemistry approaches to 2-methoxyresorcinol synthesis focus on developing environmentally sustainable methodologies that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents [9] [10]. These approaches align with modern pharmaceutical and chemical industry requirements for sustainable manufacturing processes.

Biocatalytic methods represent a promising green chemistry approach for 2-methoxyresorcinol synthesis [10]. Enzyme-catalyzed reactions typically operate under mild conditions (25-40°C) and neutral pH, eliminating the need for harsh chemical reagents and extreme reaction conditions. The use of whole-cell biocatalysts or purified enzymes can provide high selectivity and reduced environmental impact.

The development of methyltransferase-based demethylation processes offers an oxygen-free alternative to traditional oxidative methods [10]. These biocatalytic systems can selectively remove methyl groups from dimethoxylated precursors under anaerobic conditions, preserving oxidation-sensitive functional groups and reducing the formation of reactive oxygen species.

Solvent-free synthetic methods and the use of renewable solvents such as water, ethanol, or bio-derived alternatives contribute to the green chemistry profile of synthetic processes [6]. The development of aqueous reaction media eliminates the need for organic solvents and simplifies waste treatment requirements.

Atom economy considerations favor synthetic routes that incorporate the maximum number of starting material atoms into the final product [11]. Direct functionalization methods that introduce the methoxy and hydroxyl groups in a single transformation demonstrate superior atom economy compared to multi-step approaches requiring protecting group manipulations.

Scale-up Considerations for Industrial Synthesis

Scale-up considerations for 2-methoxyresorcinol synthesis encompass technical, economic, and safety factors that determine the viability of laboratory methods for commercial production [6]. The transition from laboratory-scale to industrial-scale synthesis requires careful evaluation of reaction parameters, equipment requirements, and process economics.

Heat and mass transfer limitations become particularly important at larger scales, especially for heterogeneous reactions involving organolithium reagents [3]. The metallation of 2,4,6-tribromoanisole requires effective mixing to ensure proper contact between the solid substrate and the liquid organolithium solution. Scale-up requires appropriate reactor design with adequate stirring capability and temperature control systems.

Safety considerations are paramount for industrial processes involving reactive organometallic reagents [6]. The use of n-butyllithium and other pyrophoric materials requires specialized handling procedures, inert atmosphere systems, and emergency response protocols. Risk assessment and hazard analysis studies are essential components of the scale-up process.

Economic factors include raw material costs, equipment requirements, energy consumption, and waste treatment expenses [6]. The metallation route offers advantages in terms of raw material availability and reaction efficiency, but requires investment in specialized low-temperature equipment and inert atmosphere systems.

Process optimization for industrial synthesis often involves trade-offs between yield, selectivity, and operational simplicity [6]. The heterogeneous metallation process provides excellent yields but requires careful temperature control and specialized equipment. Alternative approaches may offer operational simplicity at the expense of slightly reduced yields.

Quality control requirements for industrial production necessitate robust analytical methods for monitoring reaction progress and product purity [6]. The development of in-process monitoring techniques and automated control systems enhances process reliability and product consistency.

Catalytic Methods

Zinc Dichloride-Mediated Reactions

Zinc dichloride-mediated reactions represent an important class of catalytic methods for 2-methoxyresorcinol synthesis, offering enhanced reactivity and selectivity compared to non-catalyzed processes [9] [12] [13]. These methods exploit the Lewis acid properties of zinc dichloride to activate aromatic substrates and facilitate selective functionalization reactions.

The zinc dichloride-catalyzed approach typically involves the treatment of resorcinol derivatives with methylating agents in the presence of catalytic amounts of zinc dichloride [13]. The reaction proceeds through the formation of a zinc-phenolate complex that enhances the nucleophilicity of the phenolic oxygen and facilitates selective methylation at the desired position.

Reaction conditions for zinc dichloride-mediated processes typically involve moderate temperatures (100-150°C) and the use of high-boiling solvents such as dimethylformamide or dimethyl sulfoxide [13]. The catalyst loading can be optimized between 1-10 mol% depending on the specific substrate and reaction conditions. Higher catalyst loadings generally provide increased reaction rates but may also lead to increased side product formation.

The regioselectivity of zinc dichloride-mediated methylation depends on the electronic properties of the aromatic substrate and the coordination environment around the zinc center [9]. The use of additional ligands or additives can modulate the selectivity and enhance the efficiency of the catalytic system.

Process optimization for zinc dichloride-catalyzed reactions involves balancing catalyst loading, temperature, and reaction time to achieve optimal yields while minimizing catalyst consumption [12]. The development of catalyst recovery and recycling procedures enhances the economic viability of these processes for industrial applications.

Other Catalytic Systems

Alternative catalytic systems for 2-methoxyresorcinol synthesis include transition metal complexes, organocatalysts, and heterogeneous catalysts that offer different advantages in terms of selectivity, efficiency, and operational simplicity [14] [15]. These systems expand the toolkit of available methods and provide options for specific synthetic requirements.

Palladium-catalyzed cross-coupling reactions offer powerful tools for constructing the 2-methoxyresorcinol framework through selective carbon-carbon and carbon-heteroatom bond formation [14]. These methods typically involve the coupling of halogenated aromatic precursors with organometallic reagents or other nucleophiles under mild conditions.

Rhodium-based catalysts have demonstrated effectiveness for benzofuran synthesis through C-H activation and annulation reactions [14]. While not directly applicable to 2-methoxyresorcinol synthesis, these methods provide insights into aromatic functionalization strategies that could be adapted for phenolic compound synthesis.

Ruthenium-catalyzed oxidative coupling reactions offer alternative approaches for phenolic compound synthesis through the selective oxidation and coupling of aromatic precursors [15]. These methods typically operate under aerobic conditions and can provide high selectivity for specific regioisomers.

Organocatalytic methods using small molecule catalysts such as proline derivatives or phosphoric acids offer environmentally benign alternatives to metal-based systems [16]. These catalysts typically operate under mild conditions and can be easily removed from reaction products, simplifying purification procedures.

The selection of appropriate catalytic systems depends on factors such as substrate scope, functional group tolerance, reaction conditions, and economic considerations [14]. The development of efficient and selective catalytic methods remains an active area of research for 2-methoxyresorcinol synthesis and related phenolic compounds.